molecular formula C21H22N2O3S2 B2935085 3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide CAS No. 1226446-15-6

3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No. B2935085
CAS RN: 1226446-15-6
M. Wt: 414.54
InChI Key: QPXIMSLTERTQQI-UHFFFAOYSA-N
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Description

The compound “3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a carboxamide group (-CONH2), a sulfonamide group (RSO2NR’R’'), and a methyl group (CH3).


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Heterocyclic Synthesis with Thiophene-2-Carboxamide

Thiophene-2-carboxamide derivatives have been synthesized and studied for their potential as new antibiotics and antibacterial drugs. These compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance and developing novel therapeutic agents (Ahmed, 2007).

Biocatalysis in Drug Metabolism

Research on biaryl-bis-sulfonamide compounds, such as LY451395, has explored their metabolism using microbial-based biocatalytic systems. This approach aids in the production of mammalian metabolites, facilitating the structural characterization and supporting clinical investigations by providing analytical standards. This application of biocatalysis demonstrates the versatility of sulfonamide compounds in drug development and metabolism studies (Zmijewski et al., 2006).

Antimicrobial Activities of Thiophene Derivatives

Several thiophene derivatives, including thiophene-3-carboxamide compounds, have shown promising antibacterial and antifungal activities. These findings suggest their potential application in developing new antimicrobial agents, contributing to the fight against infectious diseases (Vasu et al., 2003).

Synthesis of Functionalised β-Lactam and Thiazolidine-Grafted Tetrahydrobenzothiophenes

Research on synthesizing biologically active compounds grafted onto tetrahydrobenzothiophene frameworks has yielded derivatives with significant antimicrobial activity. These compounds' structure-activity relationships offer insights into designing more effective antimicrobial agents (Babu et al., 2013).

Green Synthesis Approaches

Innovative green chemistry approaches have been applied to the synthesis of thiophene derivatives, demonstrating the possibility of efficient and environmentally friendly synthetic routes. These methods not only reduce the environmental impact of chemical synthesis but also offer practical routes for producing thiophene-based compounds with potential biological activities (Sowmya et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-15(2)16-9-11-17(12-10-16)22-21(24)20-19(13-14-27-20)23(3)28(25,26)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXIMSLTERTQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

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